2-(2,4,5-Trimethoxyphenyl)propanal
Description
2-(2,4,5-Trimethoxyphenyl)propanal is a substituted phenylpropanal derivative with the molecular formula C₁₂H₁₆O₄ (molecular weight: 224.25 g/mol). Structurally, it features a propanal chain (CH₂CH₂CHO) attached to a 2,4,5-trimethoxyphenyl ring. This compound has been identified in Acorus calamus (sweet flag), a medicinal plant historically used in traditional medicine .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O4/c1-8(7-13)9-5-11(15-3)12(16-4)6-10(9)14-2/h5-8H,1-4H3 |
InChI Key |
IYAFHIUZCNBQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(2-Methoxyphenyl)propanoic Acid
3-(4-Methoxyphenyl)pyrazole
- Molecular Formula : C₁₀H₁₀N₂O
- Molecular Weight : 174.19 g/mol
- Substituents : Methoxy group at the 4-position on the phenyl ring.
- Functional Group : Pyrazole heterocycle instead of a propanal chain.
Natural Product Analogues from Acorus calamus
γ-Asarone
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Substituents : 2,4,5-Trimethoxy groups on a propenylbenzene core.
- Key Differences : The propenyl group (CH₂CH=CH) contrasts with the propanal chain in 2-(2,4,5-Trimethoxyphenyl)propanal. γ-Asarone exhibits neurotoxic and anticonvulsant properties, suggesting that the aldehyde group in the target compound may alter bioactivity .
Curcumin
- Molecular Formula : C₂₁H₂₀O₆
- Molecular Weight : 368.38 g/mol
- Substituents : Methoxy groups on a diferuloylmethane backbone.
- Key Differences : Curcumin’s β-diketone structure enables metal chelation and antioxidant activity, whereas the aldehyde in this compound may favor nucleophilic reactions (e.g., Schiff base formation) .
Data Tables
Table 1: Structural and Physical Properties of this compound and Analogues
Research Findings and Implications
Reactivity: The aldehyde group in this compound renders it more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acid derivatives like 3-(2-Methoxyphenyl)propanoic acid. This reactivity could be exploited in synthetic chemistry or prodrug design.
Structural Influence: The 2,4,5-trimethoxy substitution pattern may enhance lipophilicity and membrane permeability compared to mono- or dimethoxy analogues.
Isomerism: The cis configuration of the propanal chain (as noted in ) could influence stereoselective interactions in biological systems .
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